1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene
Description
1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene is a polycyclic aromatic compound characterized by a rigid pentacyclic core fused with a benzene ring and acetyl substituent. Its complex structure includes multiple fused rings and ketone functionalities, which confer unique electronic and steric properties.
Properties
IUPAC Name |
17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c1-14(28)15-10-12-16(13-11-15)27-25(29)23-21-17-6-2-3-7-18(17)22(24(23)26(27)30)20-9-5-4-8-19(20)21/h2-13,21-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNXWCMEFDWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene is a complex organic compound characterized by its unique pentacyclic structure and functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C27H19NO5
- Molecular Weight : 437.44 g/mol
- CAS Number : 312500-35-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization and acetylation processes. The optimization of reaction conditions is crucial to achieve high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of compounds similar to 1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene exhibit notable antimicrobial activity against various pathogens. For example:
- Study Findings : A study demonstrated that the compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Study : In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylphenanthrene | Acetyl group on phenanthrene | Antimicrobial |
| 17-Azapentacyclo[6.6.5]diones | Similar pentacyclic structure | Anticancer |
| Benzophenone Derivatives | Aromatic rings with carbonyls | UV protection |
This table illustrates how 1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene stands out due to its unique structural features that may enhance its biological efficacy compared to other compounds.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound could bind to receptors involved in cell signaling pathways that regulate growth and apoptosis.
Research Findings
Recent studies have provided insights into the biological mechanisms at play:
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0<2,7>.0<9,14>.0<15,19>]nonadec a-2(7),3,5,9(14),10,12-hexaen-17-yl)benzene has been investigated for its potential therapeutic applications due to its structural resemblance to bioactive compounds.
Case Studies:
- Anticancer Activity : Studies have shown that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Acetyl Compound | MCF-7 (Breast Cancer) | 5.2 | |
| 1-Acetyl Compound | HeLa (Cervical Cancer) | 4.8 |
Organic Synthesis
The unique structural framework of this compound allows it to serve as a versatile intermediate in organic synthesis.
Applications:
- Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of other complex organic molecules including pharmaceuticals and agrochemicals.
Material Science
Due to its unique electronic properties and stability, this compound has potential applications in the development of new materials.
Research Insights:
- Conductive Polymers : The incorporation of this compound into polymer matrices has been shown to enhance electrical conductivity and thermal stability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The azapentacyclo core is a common scaffold in several derivatives, with variations primarily in substituents at the 17-position or benzene ring. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity but may reduce stability. Acetyl groups () enhance lipophilicity, impacting bioavailability.
- The 17-hydroxy derivative () was prioritized for CNS-targeted studies due to its polar hydroxy group.
Mechanistic Similarities and Divergences
A study by Park et al. (2023) highlighted that compounds sharing the same scaffold often exhibit overlapping mechanisms of action (MOAs) . For example:
- Oleanolic Acid vs. Hederagenin: Structurally similar triterpenoids showed congruent protein-target interactions via docking analysis.
- Application to Azapentacyclo Derivatives : Analogues like the target compound and its 17-substituted variants likely target similar protein pathways, such as HIV-1 reverse transcriptase (RT) inhibition . However, substituents modulate specificity; the 2-nitrophenyl variant () may exhibit off-target reactivity due to its nitro group.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this polycyclic azapentacyclo compound?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, cyclization steps involving Schiff base intermediates (common in fused heterocycles) require precise pH control and inert atmospheres to minimize side reactions . Evidence from analogous diazepine syntheses suggests acetic anhydride-mediated acetylation at nitrogen sites improves yield, but competing hydrolysis must be mitigated via anhydrous conditions . Characterization of intermediates via HPLC and LC-MS is critical for tracking purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign proton environments using ¹H/¹³C NMR, focusing on acetyl group signals (~2.3 ppm for CH₃) and aromatic protons in the pentacyclic core (6.5–8.5 ppm) .
- X-ray crystallography : Resolve bond angles and stereochemistry, particularly at strained bridgehead carbons (e.g., O2–C2–N1 angle: 123.39°, critical for ring conformation) .
- FT-IR : Confirm carbonyl stretches (16,18-dioxo groups at ~1680–1720 cm⁻¹) and acetyl C=O (~1760 cm⁻¹) .
Q. What stability factors should be prioritized during storage and handling?
- Methodological Answer : The compound’s stability is influenced by:
- Temperature : Store at –20°C to prevent thermal decomposition of the diketone and acetyl groups .
- Light : Protect from UV exposure to avoid photooxidation of the conjugated hexaene system .
- Humidity : Use desiccants to avert hydrolysis of the acetyl moiety .
Advanced Research Questions
Q. How can researchers investigate the compound’s bioactivity in neurological or anti-inflammatory contexts?
- Methodological Answer :
- In vitro assays : Screen for GABA receptor modulation (linked to anxiolytic activity) using patch-clamp electrophysiology, referencing structurally similar azapentacyclo derivatives .
- High-throughput screening : Utilize EU-OPENSCREEN’s Cell Painting dataset to profile morphological changes in neuronal cell lines, identifying potential mechanisms (e.g., cytoskeletal disruption or apoptosis) .
- Dose-response studies : Compare IC₅₀ values against known standards (e.g., diazepam for anxiolytic activity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability. Address this by:
- Orthogonal assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays .
- Structural analogs : Test derivatives (e.g., methyl or trifluoromethyl substitutions at the 3,4-positions) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference datasets from EU-OPENSCREEN and independent studies to identify consensus targets .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to GABAₐ receptors, focusing on the acetyl group’s role in hydrogen bonding .
- MD simulations : Assess conformational stability of the pentacyclic core in lipid bilayers (≥100 ns trajectories) to predict membrane permeability .
- QSAR models : Train algorithms on ECBL library data to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Q. What experimental designs are suitable for probing in vivo efficacy and toxicity?
- Methodological Answer :
- Rodent models : Evaluate anxiolytic effects using elevated plus maze (EPM) tests, with dose escalation (1–50 mg/kg) and plasma LC-MS monitoring for bioavailability .
- Toxicokinetics : Measure hepatic CYP450 metabolism rates and renal clearance to identify metabolite-related toxicity .
- Histopathology : Assess organ-specific effects (e.g., liver vacuolation) post-administration .
Q. How can crystallographic data inform SAR studies?
- Methodological Answer : Analyze bond distortions (e.g., C3–C12–C20 angle: 111.94°) to predict steric effects on target binding. Substituents at C20 (e.g., methyl vs. phenyl) alter dihedral angles, impacting hydrophobic interactions . Compare with analogs like 17-hydroxy derivatives to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
